1,3,5-Trinitro-2-(2-phenylethenyl)benzene
Description
Properties
CAS No. |
6307-92-2 |
|---|---|
Molecular Formula |
C14H9N3O6 |
Molecular Weight |
315.24 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H9N3O6/c18-15(19)11-8-13(16(20)21)12(14(9-11)17(22)23)7-6-10-4-2-1-3-5-10/h1-9H |
InChI Key |
JHMMNVQXKFUCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
Procedure :
-
Starting Materials : 2,4,6-Trinitro-m-xylene and benzaldehyde.
-
Conditions :
-
Catalyzed by piperidine in acetic acid.
-
Reflux at 100°C for 12 hours.
-
Mechanism :
The reaction proceeds via base-catalyzed condensation, forming the styryl group through dehydration. Intramolecular hydrogen bonding stabilizes intermediates.
Characterization :
Cyclotrimerization of Acetophenone Derivatives
Procedure :
-
Reactants : Acetophenone derivatives (e.g., 4-methylacetophenone).
-
Catalyst : KOH with 18-crown-6 ether.
-
Conditions :
-
Solvent-free or in 1,4-dioxane.
-
130°C for 12 hours.
-
Optimization :
-
Additives (e.g., crown ethers) enhance reaction efficiency.
-
Solvent-free conditions reduce purification steps.
Limitations :
-
Requires toxic bases and elevated temperatures.
Nitration of Pre-Formed Stilbene Derivatives
Procedure :
-
Step 1 : Nitration of 2,4,6-trinitro-1,3-di(styryl)benzene with fuming HNO₃ in H₂SO₄.
-
Conditions :
-
0°C for 1 hour, then room temperature.
-
Challenges :
-
Over-nitration risks necessitate precise temperature control.
-
Low yields due to byproduct formation.
Stille Coupling
Procedure :
-
Reactants : 1,3,5-Tribromobenzene and 2-(tributylstannyl)thiophene.
-
Catalyst : Pd(PPh₃)₄.
-
Conditions :
-
Toluene, reflux under inert atmosphere.
-
12-hour reaction time.
-
Advantages :
-
High regioselectivity.
-
Compatible with diverse substituents.
Comparative Analysis of Methods
Key Observations :
-
Stille Coupling offers the highest yield but requires expensive palladium catalysts.
-
Knoevenagel Condensation balances yield and practicality for lab-scale synthesis.
Optimization Studies
Solvent Effects
Catalyst Loading
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitro-2-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, hydroxyl derivatives, and other substituted compounds.
Scientific Research Applications
1,3,5-Trinitro-2-(2-phenylethenyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-(2-phenylethenyl)benzene involves its interaction with specific molecular targets and pathways. The nitro groups and the phenylethenyl group play crucial roles in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences and similarities:
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| 1,3,5-Trinitro-2-(2-phenylethenyl)benzene | Benzene | -NO₂ (1,3,5); 2-phenylethenyl (position 2) | Nitro, alkene |
| (E)-1,3-Dihydroxy-2-(isopropyl)-5-(2-phenylethenyl)benzene (ST) | Benzene | -OH (1,3); -isopropyl (position 2); 2-phenylethenyl (position 5) | Hydroxyl, isopropyl, alkene |
| 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one | Quinazolinone ring | -Phenyl (position 3); 2-phenylethenyl (position 2); para-sulfonamide groups | Sulfonamide, alkene, ketone |
| 2,4,6-Trinitrotoluene (TNT) | Benzene | -NO₂ (2,4,6); -CH₃ (position 1) | Nitro, methyl |
Key Observations :
Key Observations :
- Biological Activity: ST and quinazolinones exhibit enzyme inhibition (COX-2, PO) due to polar functional groups (-OH, sulfonamide), whereas the target compound’s nitro groups likely preclude such interactions .
- Energetic Potential: The nitro-rich structure aligns the target compound with TNT, suggesting possible use in explosives, though its phenylethenyl group may alter detonation velocity .
Biological Activity
1,3,5-Trinitro-2-(2-phenylethenyl)benzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of trinitrobenzene derivatives, which are often studied for their energetic properties as well as their interactions with biological systems. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central benzene ring with three nitro groups and a phenylethenyl substituent. The molecular formula is , and its CAS number is 6307-92-2. The compound exhibits unique physicochemical properties due to the presence of nitro groups, which can influence its reactivity and interaction with biological targets.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Nitrosative Stress : The nitro groups can generate reactive nitrogen species (RNS), which may lead to cellular oxidative stress.
- Interaction with Cellular Targets : The compound may interact with various biomolecules such as proteins and nucleic acids, potentially altering their function.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of trinitrobenzene compounds exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has demonstrated that trinitrobenzene derivatives can possess significant antimicrobial activity. A study evaluated the effectiveness of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound may be effective in inhibiting the growth of certain pathogenic bacteria.
Cytotoxicity
The cytotoxic effects of this compound were assessed using various cancer cell lines. The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 (liver cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 18.0 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, making it a potential candidate for further development in cancer therapy.
Case Study 1: Anticancer Potential
In a recent study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of various nitro-substituted compounds including this compound. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Environmental Impact
Another investigation focused on the environmental impact and degradation pathways of this compound in aquatic systems. It was found that under UV light exposure, this compound could degrade into less harmful products, suggesting a potential for bioremediation applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,3,5-Trinitro-2-(2-phenylethenyl)benzene, and how can competing side reactions (e.g., over-nitration or decomposition) be mitigated?
- Methodological Answer : Synthesis typically involves sequential Friedel-Crafts alkylation followed by nitration. For example, introducing the phenylethenyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) to a pre-functionalized benzene derivative, followed by controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates. Post-synthesis purification employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) .
Q. How can the structure of this compound be unequivocally confirmed?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The phenylethenyl group’s protons exhibit characteristic coupling patterns (e.g., trans-vinylic protons at δ 6.5–7.2 ppm).
- X-ray Crystallography : Resolve nitro group orientations and steric effects from the bulky phenylethenyl substituent.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns.
- FTIR : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Decomposition onset temperatures and exothermic peaks indicate stability limits. For explosive hazard assessment (common in nitroaromatics), use adiabatic calorimetry to study self-accelerating decomposition temperatures (SADT). Compare results with structurally similar compounds like 2,4,6-trinitrotoluene (TNT) to identify trends in nitro group reactivity .
Advanced Research Questions
Q. How do the electron-withdrawing nitro groups and π-conjugated phenylethenyl substituents influence the compound’s electronic structure and optoelectronic properties?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Experimentally, UV-Vis spectroscopy reveals absorption maxima shifts (e.g., λmax ~350–400 nm for π→π* transitions). Cyclic voltammetry measures redox potentials to assess electron affinity and hole-transport capabilities. Compare with analogues lacking nitro or phenylethenyl groups to isolate their contributions .
Q. What mechanistic insights explain conflicting reactivity data in Diels-Alder reactions involving this compound as a dienophile?
- Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (²H/¹³C) can differentiate between stepwise and concerted pathways. Computational modeling (e.g., transition state theory) identifies steric hindrance from the phenylethenyl group as a rate-limiting factor. Solvent effects (polar vs. non-polar) and temperature-dependent studies further clarify regioselectivity discrepancies .
Q. How does the compound’s fluorescence behavior vary with solvent polarity and aggregation state?
- Methodological Answer : Measure fluorescence quantum yields (ΦF) and lifetimes in solvents of varying polarity (e.g., hexane, DMSO). Aggregation-induced emission (AIE) or quenching (ACQ) can be probed via concentration-dependent studies. Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms. Correlate results with solvatochromic shifts in emission spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
